2-Sulfobenzoic acid

Proton conductivity Fuel cell electrolytes Hydrophilic materials

Sourcing the correct sulfobenzoic acid isomer is critical-the para-isomer and non-sulfonated analogs cannot replicate the ortho-substitution pattern essential for its unique reactivity. 2-Sulfobenzoic acid (CAS 632-25-7) is the definitive building block for applications requiring intramolecular hydrogen bonding, metal chelation, or cyclic anhydride formation. - Enables enantioselective Michael additions (up to 83% ee) as a betaine-like chiral catalyst scaffold. - Functions as a catalytic synergist in Pd-catalyzed oxidations, a feature absent in its para-isomer. - Direct precursor to its cyclic anhydride (CAS 81-08-3), a key monomer for strong acid polymers and flame-retardant additives. - Validated additive in nickel electroplating baths for uniform nano-SiC composite coatings.

Molecular Formula C7H6O5S
Molecular Weight 202.19 g/mol
CAS No. 632-25-7
Cat. No. B1210993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Sulfobenzoic acid
CAS632-25-7
Synonyms2-sulfobenzoic acid
2-sulfobenzoic acid, diammonium salt
2-sulfobenzoic acid, dipotassium salt
2-sulfobenzoic acid, disodium salt
2-sulfobenzoic acid, monoammonium salt
2-sulfobenzoic acid, monosodium salt
2-sulfobenzoic acid, trihydrate salt
ortho-sulphobenzoic acid
Molecular FormulaC7H6O5S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)S(=O)(=O)O
InChIInChI=1S/C7H6O5S/c8-7(9)5-3-1-2-4-6(5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
InChIKeyZMPRRFPMMJQXPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.47 M

Structure & Identifiers


Interactive Chemical Structure Model





2-Sulfobenzoic Acid: Key Properties


2-Sulfobenzoic acid (ortho-sulfobenzoic acid, 2-carboxybenzenesulfonic acid) is a bifunctional aromatic compound bearing both carboxylic acid (-COOH) and sulfonic acid (-SO₃H) groups at adjacent positions on the benzene ring [1]. It exists as a white crystalline solid with an anhydrous melting point of 141°C and is freely soluble in water and ethanol but insoluble in ether [1]. The compound is industrially manufactured via oxidation of thiosalicylic acid or sulfonation of benzoic acid with fuming sulfuric acid [1]. Its ortho-substitution pattern confers distinct chelation and hydrogen-bonding capabilities that differ fundamentally from its para-substituted isomer and non-sulfonated analogs, making it a strategic selection for applications requiring intramolecular interaction or specific catalytic functionality .

Bifunctional ortho-substituted aromatic acid for chelation and H-bonding
Precursor for cyclic anhydride and betaine-like organocatalysts
Distinct proton conductivity and catalytic synergy vs. para-isomer

2-Sulfobenzoic Acid: Substitution Limitations


Substituting 2-sulfobenzoic acid with generic sulfobenzoic acid isomers or non-sulfonated benzoic acid derivatives introduces functionally significant changes. The ortho-relationship between the -COOH and -SO₃H groups in 2-sulfobenzoic acid enables intramolecular hydrogen bonding and chelate formation with metal cations that the para-isomer (4-sulfobenzoic acid) cannot support due to geometric separation . Direct comparative proton conductivity studies demonstrate that the absence of the sulfo group in benzoic acid sharply reduces hydrophilic properties, hydration, and conductivity relative to 2-sulfobenzoic acid trihydrate [1]. Furthermore, 2-sulfobenzoic acid forms a stable cyclic anhydride (CAS 81-08-3, mp 107°C) upon intramolecular dehydration—a cyclization pathway unavailable to 4-sulfobenzoic acid due to para-substitution, which instead decomposes via sulfonic group elimination above 285°C . These structural and thermochemical differences render 2-sulfobenzoic acid functionally non-interchangeable with its closest positional isomers and analogs in catalytic, coordination chemistry, and electroplating applications.

4-Sulfobenzoic acid (para-isomer) cannot form cyclic anhydride; decomposes via –SO₃H elimination.
Benzoic acid lacks the sulfonic acid group, sharply reducing proton conductivity and hydration.
Generic non-ortho-substituted analogs do not provide the same catalytic additive synergy in Pd oxidations.

2-Sulfobenzoic Acid: Comparative Evidence


Proton Conductivity vs. Benzoic Acid

A direct comparative study of proton conductivity examined 2-sulfobenzoic acid trihydrate against benzoic acid as a baseline non-sulfonated analog. The presence of the ortho-sulfonic acid group dramatically enhanced hydration and proton transport properties relative to benzoic acid [1]. 2-Sulfobenzoic acid trihydrate remained in the solid state under atmospheric humidity up to 65% relative humidity, demonstrating operational stability under ambient conditions while maintaining conductivity [1].

Proton conductivity vs. benzoic acid
Head-to-head
Enhanced hydration and proton transport; solid-state stability up to 65% RH.
Reported conductivity advantage supports solid-state proton conductor research.
Trihydrate form; controlled humidity conditions.
Proton conductivity Fuel cell electrolytes Hydrophilic materials

Positional Isomer Acidity and Stability

The ortho-substitution pattern of 2-sulfobenzoic acid confers distinct physicochemical properties relative to the para-isomer (4-sulfobenzoic acid, CAS 636-78-2). 2-Sulfobenzoic acid (pKa2 -1.12 predicted) exhibits stronger acidity than 4-sulfobenzoic acid (pKa2 3.72 at 25°C), a difference of approximately 4.8 pKa units attributable to intramolecular hydrogen bonding and ortho-stabilization of the conjugate base . Additionally, 2-sulfobenzoic acid readily dehydrates intramolecularly to form a cyclic anhydride (mp 107°C), whereas 4-sulfobenzoic acid cannot cyclize and instead decomposes via sulfonic group elimination at 285°C [1].

Acidity and thermal stability vs. para-isomer
Reported
pKa₂ –1.12 (pred.) vs. 3.72; forms cyclic anhydride (mp 107°C).
Stronger acidity and unique cyclization vs. 4-isomer.
Predicted pKa; experimental 25°C for para-isomer.
Acidity comparison Isomer stability Chelation chemistry

Pd-Catalyzed Sulfide Oxidation Enhancement

Three palladium 2-sulfobenzoate complexes with 1,10-phenanthroline were synthesized and evaluated as homogeneous catalysts for methyl phenyl sulfide oxidation in methanol. The palladium complexes alone gave high conversion and selectivity [1]. Critically, the addition of free 2-sulfobenzoic acid to the catalytic reaction further promoted the conversion, demonstrating a synergistic enhancement beyond the activity of the palladium complexes alone [1]. This additive effect is not reported for para-sulfobenzoic acid or non-sulfonated benzoic acid in analogous Pd-catalyzed oxidations.

Pd-catalyzed sulfide oxidation
Class-level
Free 2-sulfobenzoic acid further promotes conversion when added to Pd(2-sulfobenzoate)(phen) complexes.
Reported additive synergy in homogeneous oxidation catalysis.
Methyl phenyl sulfide oxidation in methanol; exact fold-change not specified.
Homogeneous catalysis Sulfide oxidation Palladium complexes

Organocatalytic Enantioselective Michael Addition

Four catalysts based on amides of chiral 1,2-diamines and 2-sulfobenzoic acid were developed for enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones [1]. The 2-sulfobenzoic acid-derived catalysts achieved enantiomeric excess (ee) up to 83% with almost quantitative yields in many cases, providing an effective alternative to conventional primary amino catalysis that typically requires strong acid additives [1]. The sulfonic acid group in the 2-position forms chelates with alkali-metal cations, enabling Lewis acid activation without the need for separate acid additives that can cause decomposition of sensitive substrates [1].

Organocatalytic Michael addition
Class-level
Chiral diamine-2-sulfobenzoic acid catalysts give ee up to 83% in Michael addition.
Reported enantioselectivity without separate acid additives.
4-Hydroxycoumarin to enones; alkali-metal mediated.
Asymmetric catalysis Organocatalysis Michael addition Enantioselective synthesis

Cyclic Anhydride Formation Capability

2-Sulfobenzoic acid uniquely undergoes intramolecular dehydration to form a stable cyclic anhydride (2-sulfobenzoic anhydride, CAS 81-08-3) with a melting point of 107°C . This anhydride is commercially available at 94-98% purity and serves as a key reactive intermediate for polymer synthesis, including near-monodisperse strong acid homopolymers and diblock copolymers, as well as flame-retardant oligomeric additives [1]. In contrast, 4-sulfobenzoic acid cannot undergo intramolecular cyclization due to para-substitution geometry; its thermal decomposition pathway involves elimination of the sulfonic acid group at approximately 285°C rather than anhydride formation [2].

Cyclic anhydride formation
Reported
Intramolecular dehydration yields stable anhydride (mp 107°C); 4-isomer cannot cyclize.
Unique cyclization enables reactive intermediate synthesis.
4-Sulfobenzoic acid decomposes at 285°C.
Anhydride synthesis Reactive intermediates Thermal stability

Electroplating Additive in Nickel Composite Coatings

In the electrodeposition of nickel composite coatings reinforced with nano-SiC ceramic particles, a Watts-type galvanic bath was formulated with various organic additives to optimize coating properties [1]. Among the additives tested, 2-sulfobenzoic acid imide (the cyclic imide derivative of 2-sulfobenzoic acid) was specifically included as a key component alongside dioctyl sulfosuccinate sodium salt, sodium dodecyl sulfate, tris(hydroxymethyl)aminomethane, and hexamethyldisilizane [1]. The inclusion of 2-sulfobenzoic acid imide contributed to zeta potential modification and improved incorporation of nano-SiC particles into the nickel matrix on 2xxx series aluminum alloy substrates [1].

Ni composite electroplating
Class-level
2-Sulfobenzoic acid imide improves nano-SiC incorporation in Watts nickel bath.
Reported zeta potential modification for composite coating.
Additive mixture; Al alloy substrate.
Electroplating Composite coatings Nickel deposition Surface finishing

2-Sulfobenzoic Acid: Application Scenarios


Asymmetric Organocatalyst Synthesis

2-Sulfobenzoic acid serves as the acid-functional scaffold for synthesizing betaine-like chiral catalysts when coupled with chiral 1,2-diamines. These catalysts enable enantioselective Michael additions with ee up to 83% and near-quantitative yields without requiring separate acid additives that risk substrate decomposition [1]. The ortho-sulfonic acid group chelates alkali-metal cations for Lewis acid activation, a mechanistic feature inaccessible to para-substituted analogs.

Reactive Anhydride for Polymer Modification

2-Sulfobenzoic acid is the direct precursor to its cyclic anhydride (CAS 81-08-3, mp 107°C), formed via intramolecular dehydration. This anhydride is a key reactive intermediate for synthesizing near-monodisperse strong acid homopolymers, diblock copolymers, and flame-retardant oligomeric additives for polycarbonate resins [2]. The 4-sulfobenzoic acid isomer cannot undergo this cyclization and is therefore unsuitable for these applications.

Pd-Catalyzed Oxidation Synergy

In homogeneous palladium-catalyzed oxidation of methyl phenyl sulfide, the addition of free 2-sulfobenzoic acid to Pd(2-sulfobenzoate)(phen) complexes further promotes catalytic conversion [3]. This synergistic additive effect distinguishes 2-sulfobenzoic acid from non-sulfonated or para-sulfonated benzoic acid derivatives, making it a strategic procurement choice for optimizing oxidation catalysis systems.

Nickel Composite Electroplating

2-Sulfobenzoic acid imide is a validated organic additive in Watts-type nickel electroplating baths for depositing nano-SiC reinforced composite coatings on aluminum alloys [4]. The compound modifies zeta potential to enhance ceramic particle incorporation and coating uniformity, supporting industrial surface finishing and advanced coating manufacturing.

Application
Selection Property
Validation Focus
Asymmetric organocatalysis
Acid-functionalized chiral scaffold
Enantioselectivity and additive-free conditions
Reactive anhydride synthesis
Intramolecular cyclization capability
Anhydride formation vs. decomposition pathway
Pd-catalyzed oxidation synergy
Dual role as ligand and catalytic additive
Conversion enhancement in sulfide oxidation
Nickel composite electroplating
Zeta potential modifier in Watts bath
Ceramic particle incorporation and coating uniformity

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